Luteolin 5-glucoside
CAS No.: 20344-46-1
Cat. No.: VC21345117
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20344-46-1 |
---|---|
Molecular Formula | C21H20O11 |
Molecular Weight | 448.4 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 |
Standard InChI Key | KBGKQZVCLWKUDQ-QNDFHXLGSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Chemical Structure and Properties
Luteolin 5-glucoside (C21H20O11) is a flavone glycoside consisting of luteolin as the aglycone with a glucose moiety attached at the 5-position via an O-glycosidic bond. This specific positioning of the glucose unit distinguishes it from other luteolin glycosides and contributes to its unique biological properties. The compound has several synonyms, including Luteolin-5-O-β-D-glucopyranoside and 5-[(β-D-Glucopyranosyl)oxy]-3',4',7-trihydroxyflavone, reflecting its structural characteristics .
Physical and Chemical Properties
Luteolin 5-glucoside exists as a yellow powder at room temperature with distinct physicochemical properties that influence its stability, solubility, and biological activities. The compound's key physical and chemical characteristics are summarized in Table 1.
Property | Value |
---|---|
Molecular Formula | C21H20O11 |
Molecular Weight | 448.38 g/mol |
CAS Number | 20344-46-1 |
Appearance | Yellow powder |
Melting Point | 260-263°C |
Density | 1.713 g/cm³ |
Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Storage Conditions | 2-8°C, protected from light, dry, sealed |
These properties are essential considerations for research applications and potential pharmaceutical formulations involving this compound . The relatively high melting point indicates strong intermolecular forces within the crystal structure, likely due to extensive hydrogen bonding between hydroxyl groups in both the flavone and sugar moieties.
Natural Sources and Occurrence
Plant Distribution
Luteolin 5-glucoside has been identified in various plant species, particularly within certain botanical families known for their flavonoid content. This compound contributes to the biological activities of these plants and has been traditionally used in herbal medicine preparations. The most well-documented natural sources of Luteolin 5-glucoside include:
The compound has also been reported in Pittosporum tobira, Wisteria floribunda, and Edgeworthia chrysantha, where its concentration has been correlated with flower color variations . This relationship between flavonoid glycosides and plant pigmentation illustrates the compound's role beyond purely phytochemical defense mechanisms.
Biological Activities and Mechanisms
Anti-inflammatory Properties
One of the most significant biological activities of Luteolin 5-glucoside is its anti-inflammatory effect. In vitro studies have demonstrated that this compound effectively inhibits inflammatory processes through multiple mechanisms. The anti-inflammatory properties of Luteolin 5-glucoside have been particularly well-documented in studies using the Korean thistle (Cirsium maackii) .
In macrophage cell models, Luteolin 5-glucoside has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in a dose-dependent manner. Furthermore, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages . These enzymes play crucial roles in inflammatory responses, and their inhibition represents a potential therapeutic strategy for inflammatory conditions.
Antioxidant Activity
Oxidative stress is implicated in numerous pathological conditions, and antioxidants like Luteolin 5-glucoside may offer protective effects. Research has demonstrated that this compound inhibits tert-butyl hydroperoxide (t-BHP)-induced reactive oxygen species (ROS) generation in a dose-dependent manner in RAW 264.7 cells . This antioxidant activity suggests potential applications in conditions characterized by excessive oxidative stress.
Enzyme Inhibitory Effects
Beyond its anti-inflammatory and antioxidant properties, Luteolin 5-glucoside has been identified as an inhibitor of certain enzymes with therapeutic implications. It has been reported to inhibit tyrosinase, an enzyme critical in melanin production. This activity suggests potential applications in hyperpigmentation disorders and cosmetic formulations targeting skin lightening effects.
Recent Research Advances
Biotechnological Production Methods
A significant advancement in Luteolin 5-glucoside research involves sustainable production methods using biotechnology. In a groundbreaking study published in 2024, researchers reported the development of a novel flavone-5-OH glycosyltransferase obtained through domain shuffling. This enzyme, designated as ZmDo, was created by inserting the N-terminal fragment of ZmUGT707A8 (Met1–Met93) into the N-terminus of DoUGT71A15 cloned from Dichanthelium oligosanthes .
This engineered glycosyltransferase demonstrated remarkable catalytic efficiency toward luteolin with Km and kcat/Km values of 0.13 mM and 1355.8 s–1·M–1, respectively. The researchers further elucidated the catalytic mechanism of region selectivity through bioinformatics methods, identifying E89 as a key site through alanine scanning .
Sustainable Production Systems
Building on the enzyme engineering achievements, researchers have developed an efficient bioconversion system for Luteolin 5-glucoside production. By using a strain designated as BSZ containing the UDPG circulatory system, which utilizes cellobiose as a substrate and recycles UDP to synthesize UDPG, they achieved impressive production metrics .
This sustainable bioconversion method yielded 2253 mg/L of Luteolin 5-glucoside with a molar conversion rate of 95.8%. This represents a significant advancement toward environmentally friendly production of this valuable compound, promoting sustainability and circular economy principles in fine chemical manufacturing .
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